molecular formula C15H13NO2S B12866587 [4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile

[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile

Cat. No.: B12866587
M. Wt: 271.3 g/mol
InChI Key: MJECLNKKLCGQHT-UHFFFAOYSA-N
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Description

[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a biphenyl structure substituted with a methylsulfonyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where a suitable sulfonyl chloride reacts with the biphenyl compound in the presence of a base.

    Addition of Acetonitrile Group:

Industrial Production Methods: Industrial production of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The biphenyl core allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology:

    Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine:

    Drug Development: It is explored as a potential scaffold for the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Polymer Production: The compound is used in the synthesis of specialty polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] methanol
  • [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] chloride
  • [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] bromide

Comparison:

  • [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different substituents.
  • The acetonitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

2-[4-(4-methylsulfonylphenyl)phenyl]acetonitrile

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10H2,1H3

InChI Key

MJECLNKKLCGQHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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